molecular formula C9H5ClF3N B13893398 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13893398
M. Wt: 219.59 g/mol
InChI Key: FPBUWRHPCBJMBX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as Umemoto’s reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the desired product, often using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group .

Scientific Research Applications

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Lacks the chloromethyl group but shares the trifluoromethyl and benzonitrile core.

    4-(Chloromethyl)benzonitrile: Lacks the trifluoromethyl group but shares the chloromethyl and benzonitrile core.

    2-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the chloromethyl and trifluoromethyl groups on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H5ClF3N

Molecular Weight

219.59 g/mol

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5ClF3N/c10-4-6-1-2-7(5-14)8(3-6)9(11,12)13/h1-3H,4H2

InChI Key

FPBUWRHPCBJMBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C(F)(F)F)C#N

Origin of Product

United States

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